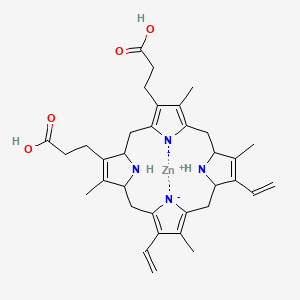

Zn(II)-protoporphyrin IX;ZnPP;Zinc Protoporphyrin-9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zinc Protoporphyrin-9, also known as Zn(II)-protoporphyrin IX, is a metalloporphyrin compound where a zinc ion is coordinated to the protoporphyrin IX ring. This compound is of significant interest due to its unique chemical properties and its role in various biological and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Zinc Protoporphyrin-9 can be synthesized through the reaction of protoporphyrin IX with zinc salts under controlled conditions. One common method involves dissolving protoporphyrin IX in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding a zinc salt, such as zinc acetate, under an inert atmosphere. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the formation of Zinc Protoporphyrin-9 is complete .

Industrial Production Methods

Industrial production of Zinc Protoporphyrin-9 often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and quality in industrial production .

Analyse Des Réactions Chimiques

Types of Reactions

Zinc Protoporphyrin-9 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.

Reduction: Reduction reactions can convert Zinc Protoporphyrin-9 to its lower oxidation states.

Substitution: The zinc ion in the compound can be substituted with other metal ions through ligand exchange reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Ligand exchange reactions typically involve the use of other metal salts in a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of zinc oxide, while reduction can yield lower oxidation states of zinc .

Applications De Recherche Scientifique

Zinc Protoporphyrin-9 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study metalloporphyrin chemistry and coordination complexes.

Biology: In biological research, Zinc Protoporphyrin-9 is used to investigate heme metabolism and its role in various physiological processes.

Medicine: It has potential therapeutic applications, including its use as a photosensitizer in photodynamic therapy for cancer treatment.

Industry: Zinc Protoporphyrin-9 is used in the development of sensors and catalysts due to its unique electronic properties

Mécanisme D'action

The mechanism by which Zinc Protoporphyrin-9 exerts its effects involves its ability to coordinate with various biological molecules. The zinc ion can interact with proteins and enzymes, influencing their activity and function. This interaction is often mediated through coordination bonds and hydrogen bonding, affecting the molecular targets and pathways involved in processes such as heme metabolism and signal transduction .

Comparaison Avec Des Composés Similaires

Similar Compounds

Heme: Heme is an iron-containing porphyrin that plays a crucial role in oxygen transport and electron transfer.

Protoporphyrin IX: The parent compound of Zinc Protoporphyrin-9, which lacks the coordinated zinc ion.

Zinc Mesoporphyrin: Another zinc-containing porphyrin with similar properties but different side chains.

Uniqueness

Zinc Protoporphyrin-9 is unique due to its specific coordination with zinc, which imparts distinct electronic and chemical properties compared to other metalloporphyrins. This uniqueness makes it valuable in various applications, particularly in studying zinc’s role in biological systems and developing zinc-based therapeutic agents .

Activité Biologique

Zinc protoporphyrin IX (ZnPP) is a metalloporphyrin that serves as a crucial biomarker and therapeutic agent in various biological contexts. This article explores its biological activity, including its role in iron metabolism, cancer therapy, immune modulation, and potential applications in treating hyperbilirubinemia.

Overview of Zinc Protoporphyrin IX

ZnPP is formed during heme biosynthesis when zinc replaces iron in the protoporphyrin IX structure, particularly under conditions of iron deficiency. This substitution leads to increased levels of ZnPP in erythrocytes, making it a sensitive indicator of iron status in the body. The compound also plays a role in regulating heme degradation by inhibiting heme oxygenase (HO), the enzyme responsible for breaking down heme into bilirubin and carbon monoxide.

-

Iron Status Indicator :

- ZnPP levels correlate with iron availability during erythropoiesis. When iron supply is inadequate, ZnPP production increases, serving as a reliable marker for functional iron deficiency, especially in chronic diseases where inflammation may confound other markers such as ferritin or transferrin saturation .

- Heme Oxygenase Inhibition :

-

Antitumor Activity :

- ZnPP has been shown to exert antitumor effects by inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme that contributes to immune evasion in tumors. In preclinical models, ZnPP demonstrated the ability to enhance T cell-mediated antitumor responses, suggesting its potential as an immunotherapeutic agent .

- Cell Proliferation and Cytotoxicity :

Case Studies and Experimental Data

- Iron Deficiency Anemia : A study highlighted that ZnPP serves as a more reliable biomarker for iron deficiency anemia compared to traditional markers like ferritin, particularly in patients with inflammatory bowel disease .

- Cancer Immunotherapy : In melanoma models, ZnPP's inhibition of IDO was linked to enhanced T cell function and improved tumor control. This suggests that ZnPP could be explored further as an adjunct therapy in cancers where IDO dysregulation is evident .

- Neonatal Hyperbilirubinemia : ZnPP-Lipid formulations have shown efficacy in treating neonatal hyperbilirubinemia by inhibiting HO activity and regulating bilirubin levels .

Data Tables

| Study | Findings | Concentration Used | Outcome |

|---|---|---|---|

| Dagg et al. (2021) | ZnPP as a biomarker for functional iron deficiency | N/A | High specificity for detecting ID in chronic diseases |

| Zhang et al. (2013) | Upregulation of HO-1 in PC-3 cells | 10 µM | Induced HO-1 expression; dose-dependent effects |

| Assunção-Miranda et al. (2016) | Antitumor properties via IDO inhibition | N/A | Enhanced T cell responses against tumors |

| MDPI Study (2023) | Increased labile heme levels | Varies | Potentiated anticancer effects when combined with other agents |

Propriétés

Formule moléculaire |

C34H42N4O4Zn |

|---|---|

Poids moléculaire |

636.1 g/mol |

Nom IUPAC |

zinc;3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diid-2-yl]propanoic acid |

InChI |

InChI=1S/C34H42N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,25,28-29,32,35,38H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42);/q-2;+2 |

Clé InChI |

GTRPGJCQYYBWCL-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C2CC3=C(C(=C([N-]3)CC4C(=C(C(N4)CC5=C(C(=C([N-]5)CC1N2)C=C)C)C=C)C)C)CCC(=O)O)CCC(=O)O.[Zn+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.